molecular formula C15H10ClN3O B2554753 (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide CAS No. 488137-20-8

(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide

Cat. No.: B2554753
CAS No.: 488137-20-8
M. Wt: 283.72
InChI Key: QNXDWKVJTXQCKH-UHFFFAOYSA-N
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Description

(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a chlorophenyl group, a cyano group, and a pyridinyl group attached to a prop-2-enamide backbone. Cyanoacrylates are known for their adhesive properties and are widely used in various industrial and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide typically involves the condensation of 2-chlorobenzaldehyde with 2-cyanopyridine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one
  • (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimine

Uniqueness

(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group enhances its reactivity, while the chlorophenyl and pyridinyl groups contribute to its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O/c16-13-6-2-1-5-11(13)9-12(10-17)15(20)19-14-7-3-4-8-18-14/h1-9H,(H,18,19,20)/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXDWKVJTXQCKH-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801330151
Record name (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647857
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

488137-20-8
Record name (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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